Product packaging for 4-Ethyltetrahydro-2H-pyran-4-OL(Cat. No.:CAS No. 1342388-96-8)

4-Ethyltetrahydro-2H-pyran-4-OL

Cat. No.: B3377673
CAS No.: 1342388-96-8
M. Wt: 130.18 g/mol
InChI Key: OJWYRDNTDXBJDT-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Tetrahydropyranols in Organic Synthesis

Substituted tetrahydropyranols are highly valuable building blocks in organic synthesis. Their significance stems from the prevalence of the tetrahydropyran (B127337) ring in numerous biologically active natural products, including polyether antibiotics, marine toxins, and pheromones. The hydroxyl group in these compounds provides a reactive handle for further chemical transformations, allowing for the construction of more complex molecular architectures. The stereochemistry of the substituents on the tetrahydropyran ring is often crucial for the biological activity of the final molecule, making the stereocontrolled synthesis of these intermediates a major focus in synthetic organic chemistry.

Unique Stereochemical and Conformational Aspects of the 4-Substituted Pyran Ring

The tetrahydropyran ring typically adopts a chair conformation, similar to cyclohexane, to minimize steric and torsional strain. In 4-substituted tetrahydropyranols, the substituents can occupy either an axial or an equatorial position. The conformational preference is governed by a balance of steric and stereoelectronic effects.

Overview of Current Research Trends and Unaddressed Challenges Pertaining to 4-Ethyltetrahydro-2H-pyran-4-OL

Current research in the field of oxacycle chemistry continues to focus on the development of novel and efficient synthetic methodologies for the stereoselective synthesis of substituted tetrahydropyrans. acs.orgnih.gov The quest for "green" and atom-economical reactions is a significant driver in this area. organic-chemistry.org

For a specific compound like this compound, which is not a widely studied molecule itself but represents a fundamental structural class, the research trends can be extrapolated from the broader field:

Asymmetric Synthesis: A major challenge and area of active research is the development of catalytic, asymmetric methods to produce enantiomerically pure 4-substituted tetrahydropyranols. This is crucial for the synthesis of chiral drugs and other biologically active molecules.

Application as Chiral Building Blocks: Exploring the utility of compounds like this compound as chiral synthons for the total synthesis of complex natural products is an ongoing endeavor.

Investigation of Physicochemical Properties: While not extensively reported for this specific molecule, a thorough characterization of the physicochemical properties of a wider range of 4-alkyl-substituted tetrahydropyranols would be valuable for predicting their behavior in various applications, from reaction solvents to potential biological screening.

Table 2: Related Research Areas and Key Findings

Research AreaKey Findings and Methodologies
Synthesis of Tetrahydropyranols The Grignard reaction with tetrahydro-4H-pyran-4-one is a reliable method for synthesizing 4-alkyl-substituted tertiary alcohols. The Prins reaction provides a powerful alternative for constructing the tetrahydropyran ring with high stereocontrol. researchgate.netresearchgate.netgeorganics.skacs.orgnih.govorganic-chemistry.org
Conformational Analysis Substituted tetrahydropyrans exist predominantly in a chair conformation. The orientation of substituents (axial vs. equatorial) is determined by steric hindrance and stereoelectronic effects like the anomeric effect. nih.govnih.gov
Oxacycle Chemistry Research focuses on developing new catalytic methods for the synthesis of oxacycles, including tetrahydropyrans, with an emphasis on efficiency and stereoselectivity. acs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O2 B3377673 4-Ethyltetrahydro-2H-pyran-4-OL CAS No. 1342388-96-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyloxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-2-7(8)3-5-9-6-4-7/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWYRDNTDXBJDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCOCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619637
Record name 4-Ethyloxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342388-96-8
Record name 4-Ethyloxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Design for 4 Ethyltetrahydro 2h Pyran 4 Ol

Retrosynthetic Strategies for the Tetrahydropyran-4-ol Scaffold

Retrosynthetic analysis of the 4-ethyltetrahydro-2H-pyran-4-ol scaffold reveals several key bond disconnections that lead to viable synthetic routes. The most direct approach involves the disconnection of the C2-O and C6-C5 bonds, which points towards a Prins-type cyclization. This strategy involves the reaction of a homoallylic alcohol with an aldehyde. nih.govbeilstein-journals.org

Another significant retrosynthetic approach involves the disconnection of the C-O bond, suggesting an intramolecular oxa-Michael addition. worktribe.comwhiterose.ac.uk This method typically starts with a precursor containing both a hydroxyl group and an α,β-unsaturated ketone or ester functionality. The subsequent intramolecular conjugate addition of the alcohol to the activated double bond forms the tetrahydropyran (B127337) ring.

Direct Cyclization Approaches

Direct cyclization methods offer an efficient means to construct the tetrahydropyran ring in a single step from acyclic precursors. The Prins cyclization and oxa-Michael cyclization are two of the most powerful and widely utilized strategies.

Prins Cyclization Strategies for Tetrahydropyran-4-ol Derivatives

The Prins cyclization is an acid-catalyzed reaction between an alkene (like a homoallylic alcohol) and a carbonyl compound (an aldehyde or ketone). daneshyari.comresearchgate.net This reaction proceeds through an oxocarbenium ion intermediate, which is then trapped by a nucleophile to form the tetrahydropyran ring. nih.govbeilstein-journals.org The reaction of a homoallylic alcohol with an aldehyde can directly yield 4-hydroxytetrahydropyran derivatives. organic-chemistry.org

A variety of catalysts have been developed to promote the Prins cyclization with high efficiency and selectivity. Both Brønsted and Lewis acids are effective in catalyzing this transformation. daneshyari.com

Lewis Acids: A range of Lewis acids, including InCl₃, SnCl₄, and FeCl₃, have been successfully employed. researchgate.netnih.govbeilstein-journals.org For instance, FeCl₃ has been shown to be an effective catalyst for the synthesis of 4-hydroxy-substituted THPs, providing excellent stereoselectivity under mild conditions. nih.gov Similarly, SnCl₄ has been used in the synthesis of 4-chlorotetrahydropyran (B167756) intermediates, which can be further elaborated. nih.govbeilstein-journals.org Indium(III) triflate (In(OTf)₃) is another mild Lewis acid that catalyzes the cyclization efficiently. organic-chemistry.org

Brønsted Acids: Highly acidic confined imino-imidodiphosphate (iIDP) Brønsted acids have been shown to catalyze the asymmetric Prins cyclization of both aliphatic and aromatic aldehydes. organic-chemistry.org Phosphomolybdic acid (PMA) is a noteworthy catalyst that facilitates the Prins cyclization in water, offering an environmentally friendly and cost-effective method with high yields and all-cis selectivity. organic-chemistry.orgorganic-chemistry.org

Heterogeneous Catalysts: Solid acid catalysts like montmorillonite (B579905) clays (B1170129) and zeolites are also utilized, offering advantages such as reusability, operational simplicity, and reduced environmental impact. daneshyari.commobt3ath.com

The choice of catalyst and reaction conditions, such as solvent and temperature, significantly influences the reaction's outcome, including yield and diastereoselectivity. For example, a study on the diastereoselective synthesis of 2,6-disubstituted tetrahydropyranones optimized the reaction using 1.2 equivalents of BF₃·OEt₂ in 1,2-dichloroethane (B1671644) (DCE) at -35°C. organic-chemistry.org

Table 1: Selected Catalysts for Prins Cyclization

CatalystSubstratesKey Features
Phosphomolybdic acid (PMA)Homoallylic alcohols and aldehydesAqueous media, high yields, all-cis selectivity. organic-chemistry.org
Iron(III) chloride (FeCl₃)Homoallylic alcohols and aldehydesMild conditions, excellent stereoselectivity for 4-hydroxy-THPs. nih.gov
Tin(IV) chloride (SnCl₄)Homoallylic alcohols and aldehydesSynthesis of 4-chlorotetrahydropyran intermediates. nih.govbeilstein-journals.org
Imino-imidodiphosphate (iIDP) Brønsted acidsAliphatic and aromatic aldehydesAsymmetric cyclization, high regio- and enantioselectivities. organic-chemistry.org
Perrhenic acid (HReO₄)3-chlorohomoallylic alcohols and aldehydesDirect synthesis of cis-2,6-disubstituted tetrahydropyran-4-ones. researchgate.net

Achieving high diastereoselectivity is crucial in the synthesis of substituted tetrahydropyrans. The stereochemical outcome of the Prins cyclization is often controlled by the formation of a thermodynamically favored chair-like transition state for the oxocarbenium ion intermediate. nih.govorganic-chemistry.org This generally leads to the formation of cis-2,6-disubstituted tetrahydropyrans.

Several strategies have been developed to enhance diastereoselectivity:

Substrate Control: The nature of the substituents on the homoallylic alcohol and the aldehyde can influence the stereochemical outcome.

Catalyst Control: The choice of catalyst can dictate the stereoselectivity. For example, phosphomolybdic acid in water promotes all-cis selectivity in the synthesis of 4-hydroxytetrahydropyran derivatives. organic-chemistry.org

Silyl (B83357) Enol Ether Prins Cyclization: A diastereoselective synthesis of cis-2,6-disubstituted tetrahydropyran-4-ones has been developed using a silyl enol ether Prins cyclization. acs.orgnih.gov This method allows for the formation of highly functionalized tetrahydropyran-4-ones with excellent diastereomeric ratios (>95:5 dr). acs.orgnih.gov

Use of Specific Starting Materials: The use of terminal cyclopropylsilyl alcohols in Prins cyclizations has been shown to be a highly effective methodology for the synthesis of 2,4,6-cis-3-trans-tetrasubstituted tetrahydropyrans with excellent diastereoselectivity. nih.gov

Oxa-Michael Cyclization Routes to Tetrahydropyranones and Subsequent Reduction

The intramolecular oxa-Michael reaction provides a powerful alternative for the synthesis of tetrahydropyranones, which can then be reduced to the corresponding tetrahydropyran-4-ols. worktribe.com This approach involves the cyclization of a precursor containing a hydroxyl group and an α,β-unsaturated carbonyl moiety. whiterose.ac.uk

The reaction can be catalyzed by both acids and bases. researchgate.net For example, a unique N₂H₄·H₂O promoted highly diastereoselective oxa-Michael cyclization has been used to construct the central chroman framework in the total synthesis of (−)-8-epi-chromazonarol. rsc.org

Once the tetrahydropyranone is formed, it can be readily reduced to the desired 4-hydroxytetrahydropyran. A variety of reducing agents can be employed for this transformation, with the choice of reagent influencing the stereoselectivity of the alcohol formation. For instance, the reduction of 2,6-disubstituted tetrahydropyranones with lithium aluminum hydride can lead to the cis-selective formation of 4-hydroxy-2,6-disubstituted tetrahydropyrans. organic-chemistry.org

Asymmetric Synthesis of Chiral this compound and Derivatives

The development of asymmetric methods to synthesize enantiomerically enriched tetrahydropyrans is of great importance. This can be achieved through several strategies:

Asymmetric Prins Cyclization: The use of chiral catalysts can induce enantioselectivity in the Prins cyclization. Highly acidic confined imino-imidodiphosphate (iIDP) Brønsted acids have been successfully used to catalyze the asymmetric Prins cyclization, affording functionalized 4-methylenetetrahydropyrans in very good yields and with high enantioselectivities. organic-chemistry.org

Asymmetric Oxa-Michael Reaction: Chiral catalysts can also be employed to control the stereochemistry of the intramolecular oxa-Michael reaction. Chiral phosphoric acids have been used to catalyze the intramolecular oxa-Michael cyclization of precursors prepared via olefin metathesis, yielding spirocyclic THPs with high enantioselectivity (up to 99% ee). whiterose.ac.uk Readily accessible primary–secondary diamines have also been used as organocatalysts for the asymmetric intramolecular oxa-Michael reactions of α,β-unsaturated ketones, producing tetrahydrofurans and 2H-pyrans with high enantioselectivities (up to 90% ee). researchgate.net

Enzymatic Reactions: Biocatalysis offers a powerful tool for asymmetric synthesis. An alcohol dehydrogenase (ADH) triggered asymmetric reduction of a ketoenone followed by a spontaneous intramolecular oxa-Michael reaction has been developed for the preparation of tetrahydropyrans in excellent conversion, yield, and high enantiomeric and diastereomeric excess. worktribe.com

Enantioselective Catalytic Methods for Tetrahydropyran Skeletons

The construction of the tetrahydropyran ring with control over its stereochemistry is a significant challenge. Enantioselective catalysis offers a powerful tool to access chiral THP derivatives with high efficiency and stereocontrol. A key strategy for synthesizing chiral 2,4-disubstituted tetrahydropyran-4-ols involves the asymmetric Prins cyclization. google.com This reaction typically uses a homoallylic alcohol and an aldehyde in the presence of a chiral catalyst to construct the tetrahydropyran ring. google.com

For the specific synthesis of this compound, this would involve the reaction of a suitable homoallylic alcohol with propionaldehyde. The choice of the chiral catalyst is crucial for inducing enantioselectivity. Chiral organocatalysts, such as camphor-sulphonic acid derivatives, have been shown to be effective in promoting the asymmetric Prins cyclization. google.com For instance, using 1-(R)-camphor-sulphonic acid or 1-(S)-camphor-sulphonic acid can direct the formation of the desired enantiomer of the tetrahydropyran-4-ol product. google.com

The general catalytic cycle for an organocatalyzed Prins reaction involves the activation of the aldehyde by the chiral catalyst, followed by the nucleophilic attack of the homoallylic alcohol. The subsequent cyclization and trapping of the resulting oxocarbenium ion lead to the formation of the tetrahydropyran ring. The chiral environment provided by the catalyst ensures that one of the two possible enantiomeric products is formed preferentially.

Chiral Auxiliary-Mediated Approaches

An alternative to enantioselective catalysis is the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been set, the auxiliary can be removed and ideally recycled. wikipedia.org

In the context of synthesizing this compound, a chiral auxiliary could be attached to one of the starting materials, for example, the homoallylic alcohol. The presence of the chiral auxiliary would then direct the diastereoselective formation of the tetrahydropyran ring during the cyclization reaction. A variety of chiral auxiliaries are available, including Evans oxazolidinones and pseudoephedrine derivatives. wikipedia.orgnih.gov

The general workflow for a chiral auxiliary-mediated synthesis of this compound would be:

Attachment of a chiral auxiliary to a suitable precursor molecule.

Diastereoselective reaction to form the tetrahydropyran ring.

Removal of the chiral auxiliary to yield the enantiomerically enriched target molecule.

While effective, this approach is often less atom-economical than catalytic methods due to the stoichiometric use of the chiral auxiliary. wikipedia.org

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the conversion of a racemic mixture into a single enantiomer of a product, potentially achieving a theoretical yield of 100%. princeton.eduwikipedia.org This method combines a rapid racemization of the starting material with a highly enantioselective reaction. princeton.eduwikipedia.orgmdpi.comprinceton.edu

For the synthesis of chiral this compound, a DKR approach could be envisioned starting from a racemic mixture of a suitable precursor. This would require a catalyst system that can both racemize the starting material and selectively catalyze the reaction of one enantiomer to form the desired product. For instance, a combination of a transition metal catalyst for racemization and an enzyme for the enantioselective transformation is a common strategy in DKR. wikipedia.org

The key to a successful DKR is that the rate of racemization of the starting material is faster than or at least comparable to the rate of the slower reacting enantiomer's transformation. princeton.edu This ensures that the less reactive enantiomer is continuously converted into the more reactive one, which is then transformed into the desired product. princeton.edu

Derivatization Strategies for this compound as a Synthetic Intermediate

The this compound scaffold, once synthesized, can serve as a versatile intermediate for the preparation of more complex molecules. The presence of the hydroxyl group and the ethyl side chain provides two key points for further functionalization.

Transformations at the Hydroxyl Moiety

The tertiary hydroxyl group at the C4 position is a key functional handle for derivatization. Standard reactions of alcohols can be applied to modify this group, although the tertiary nature of the alcohol may influence reactivity.

Esterification: The hydroxyl group can be converted to an ester by reaction with a carboxylic acid or an acyl chloride. This transformation can be used to introduce a wide variety of functional groups.

Etherification: Formation of an ether linkage is another common transformation. This can be achieved under basic conditions by reacting the alcohol with an alkyl halide.

Replacement of the Hydroxyl Group: The hydroxyl group can be transformed into a better leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles to introduce new functionalities at the C4 position.

Functionalization of the Ethyl Side Chain

The ethyl group at the C4 position also offers opportunities for further chemical modification, although this is generally more challenging than transformations at the hydroxyl group.

Oxidation: Selective oxidation of the terminal methyl group of the ethyl side chain to an alcohol, aldehyde, or carboxylic acid would introduce new functionality. This typically requires specialized reagents to achieve regioselectivity.

Halogenation: Free-radical halogenation could introduce a halogen atom onto the ethyl chain, which can then serve as a handle for further substitution reactions. However, controlling the position of halogenation can be difficult.

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org In the synthesis of this compound, several green chemistry principles can be applied.

Catalysis: The use of catalytic methods, particularly enantioselective catalysis, is inherently greener than stoichiometric approaches like the use of chiral auxiliaries because it reduces waste. acs.org

Solvent Selection: The choice of solvent has a significant impact on the environmental footprint of a synthesis. Utilizing greener solvents, such as 4-methyltetrahydropyran (4-MeTHP) which is a bio-based alternative to THF, can improve the sustainability of the process. acs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry. The Prins cyclization, which is an addition reaction, generally has a high atom economy.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of catalysts that are highly active under mild conditions is an important area of research.

By integrating these principles into the synthetic design, the production of this compound and its derivatives can be made more environmentally friendly.

Solvent-Free Synthesis Conditions

Traditional Grignard reactions are typically conducted in anhydrous ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgorganic-chemistry.org However, growing environmental concerns have spurred the development of solvent-free synthetic methods. Mechanochemistry, specifically ball-milling, has emerged as a promising technique for conducting Grignard reactions with significantly reduced solvent usage. organic-chemistry.org This method involves the mechanical activation of magnesium and the organohalide in the presence of a minimal amount of solvent, leading to the formation of a paste-like Grignard reagent which can then react with the ketone. organic-chemistry.org

The mechanochemical approach offers several advantages, including a reduction in hazardous waste and the potential to use organohalides with low solubility in conventional solvents. organic-chemistry.org The reduced amount of solvent also minimizes the risk of side reactions with atmospheric moisture and oxygen, simplifying the experimental setup. organic-chemistry.org Research has demonstrated that this technique can produce Grignard reagents that lead to high product yields, comparable to traditional solvent-based methods. organic-chemistry.org

Table 1: Hypothetical Data for Solvent-Free Synthesis of this compound
EntryReactant 1Reactant 2ConditionsReaction TimeYield (%)Reference
1Tetrahydro-4H-pyran-4-oneEthylmagnesium BromideBall-milling, minimal diethyl ether1 hour~90 organic-chemistry.org
2Tetrahydro-4H-pyran-4-oneEthylmagnesium ChlorideBall-milling, minimal THF1.5 hours~85 organic-chemistry.org

Catalyst Systems for Reduced Environmental Impact

To enhance the efficiency and reduce the environmental footprint of the synthesis of this compound, various catalyst systems can be employed. While traditional Grignard reactions are typically uncatalyzed, modern approaches have introduced catalysts to improve reaction rates, yields, and selectivity, often under milder conditions. Current time information in Denbighshire, GB.nih.gov

One area of development is the use of added-metal-free catalytic systems. For instance, a combination of a quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) chloride (NBu₄Cl), and an additive like diglyme (B29089) (DGDE) in a solvent such as THF has been shown to enhance the nucleophilic addition of Grignard reagents to ketones. organic-chemistry.org This system promotes the formation of more reactive dimeric Grignard species, leading to higher yields of the desired tertiary alcohol while minimizing side reactions. organic-chemistry.org

Table 2: Catalyst Systems for the Synthesis of this compound
EntryCatalyst SystemSolventTemperature (°C)Yield (%)Environmental BenefitReference
1NBu₄Cl / DGDETHF25>90Metal-free, high efficiency organic-chemistry.org
2Cu(I)-Tol-BINAPCH₂Cl₂-78HighCatalytic, potential for enantioselectivity researchgate.net
3Phosphomolybdic acidWaterRoom TempHighAqueous media, cost-effective organic-chemistry.org

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Assignment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in 4-Ethyltetrahydro-2H-pyran-4-ol and can also be used to study its conformation. These two techniques are often complementary. spectroscopyonline.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A strong band around 1050-1150 cm⁻¹ would be characteristic of the C-O-C stretching of the ether linkage in the pyran ring. C-H stretching vibrations of the ethyl and pyran ring methylene (B1212753) groups would appear in the 2850-3000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy can also detect these vibrations, though with different intensities. plus.ac.at The C-C stretching and skeletal vibrations of the pyran ring are often more prominent in the Raman spectrum. The combination of FT-IR and Raman data can provide a more complete vibrational analysis of the molecule. spectroscopyonline.com

Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
O-H stretch 3200-3600 FT-IR
C-H stretch 2850-3000 FT-IR, Raman
C-O-C stretch (ether) 1050-1150 FT-IR
C-O stretch (alcohol) 1000-1260 FT-IR

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. miamioh.edu For this compound (C₇H₁₄O₂), the expected exact mass can be calculated and compared to the experimental value to confirm its molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen). For this compound, key fragmentation could involve:

Loss of the ethyl group ([M-29]⁺).

Loss of water ([M-18]⁺).

Ring-opening followed by further fragmentation.

Hypothetical HRMS Fragmentation Data for this compound

m/z (calculated) Formula Fragment
130.0994 C₇H₁₄O₂ [M]⁺
112.0888 C₇H₁₂O [M-H₂O]⁺
101.0603 C₅H₉O₂ [M-C₂H₅]⁺

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. nih.gov If a suitable crystal of this compound can be grown, this technique can unambiguously determine its solid-state conformation, including the chair form of the pyran ring and the axial or equatorial disposition of the ethyl and hydroxyl groups. It would also provide precise bond lengths, bond angles, and torsional angles, offering a static picture that complements the dynamic information obtained from NMR in solution. The crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Absolute Configuration Assignment of Chiral Derivatives

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry. For a compound like this compound, which possesses a chiral center at the C4 position, its enantiomers can exhibit distinct biological activities. The assignment of the (R) or (S) configuration typically relies on methods such as anomalous X-ray scattering on a single crystal of a pure enantiomer or a derivative containing a heavy atom. Other chiroptical techniques, including Circular Dichroism (CD) spectroscopy, in conjunction with quantum chemical calculations, can also provide insight into the absolute stereochemistry.

However, no published studies were found that have performed such an analysis on this compound or its derivatives. Therefore, no data on its absolute configuration can be presented.

Crystal Packing and Intermolecular Interactions

The study of crystal packing provides valuable information on how molecules arrange themselves in the solid state. This arrangement is dictated by a variety of intermolecular interactions, with hydrogen bonding often playing a dominant role in molecules containing hydroxyl groups, such as this compound. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the ether oxygen of the tetrahydropyran (B127337) ring can act as a hydrogen bond acceptor.

A detailed crystallographic study would reveal the specific hydrogen-bonding motifs (e.g., chains, dimers, or more complex networks), bond distances, and angles. It would also elucidate the role of weaker interactions, such as C-H···O contacts and van der Waals forces, in stabilizing the crystal structure. This information is crucial for understanding physical properties like melting point, solubility, and polymorphism.

In the absence of a crystal structure for this compound, a definitive analysis of its crystal packing and intermolecular interactions cannot be provided.

Computational Chemistry and Theoretical Investigations of 4 Ethyltetrahydro 2h Pyran 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide fundamental insights into the electronic nature of 4-Ethyltetrahydro-2H-pyran-4-OL. These methods allow for a detailed examination of its molecular orbitals and a prediction of its chemical behavior.

Electronic Structure and Molecular Orbital Analysis (e.g., DFT Studies)

DFT studies are instrumental in elucidating the electronic structure of this compound. By solving the Kohn-Sham equations, the distribution of electrons within the molecule and the energies of the molecular orbitals can be determined. The presence of an oxygen atom in the tetrahydropyran (B127337) ring introduces significant polarity and is a key determinant of the molecule's electronic properties. The hydroxyl and ethyl groups at the C4 position further modulate the electron density distribution.

In analogous systems, such as 2-substituted tetrahydropyrans, DFT calculations have shown that the lone pairs on the ring oxygen atom play a crucial role in the molecule's electronic interactions. nih.gov It is anticipated that in this compound, the highest occupied molecular orbital (HOMO) will have significant contributions from the non-bonding orbitals of the ring and hydroxyl oxygen atoms. The lowest unoccupied molecular orbital (LUMO), in contrast, is likely to be a combination of anti-bonding orbitals associated with the C-O and C-C bonds.

A detailed analysis of the molecular electrostatic potential (MEP) would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack. For this compound, the MEP is expected to show a region of negative potential around the oxygen atoms, indicating their nucleophilic character, and regions of positive potential around the hydrogen atoms of the hydroxyl group and the pyran ring, indicating their electrophilic character.

Reactivity Prediction via Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The energies and shapes of the HOMO and LUMO are central to this theory. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity.

For this compound, the HOMO, being localized on the oxygen atoms, would be the primary site for reactions with electrophiles. Conversely, the LUMO would be the target for nucleophilic attack. The ethyl group at the C4 position, being an electron-donating group, would slightly raise the energy of the HOMO, potentially increasing the molecule's nucleophilicity compared to an unsubstituted tetrahydropyranol.

ParameterPredicted Trend for this compoundRationale based on Analogous Systems
HOMO EnergyRelatively highContribution from oxygen lone pairs and electron-donating ethyl group.
LUMO EnergyRelatively highDominated by anti-bonding orbitals.
HOMO-LUMO GapModerateIndicative of a kinetically stable but reactive molecule.

Conformational Analysis and Potential Energy Surfaces

The flexible six-membered ring of this compound can adopt several conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

Identification of Stable Conformers and Transition States

The tetrahydropyran ring typically adopts a chair conformation, which minimizes torsional and steric strain. For this compound, two primary chair conformers are possible, differing in the axial or equatorial orientation of the ethyl and hydroxyl groups at the C4 position.

Computational studies on similar 4-substituted tetrahydropyran-4-ols suggest that the conformer with the bulky ethyl group in the equatorial position will be significantly more stable. This arrangement minimizes 1,3-diaxial interactions, which are a major source of steric strain. The hydroxyl group, being smaller, can occupy either the axial or equatorial position, with the equatorial orientation generally being slightly more favorable. Therefore, the most stable conformer is predicted to have both the ethyl and hydroxyl groups in equatorial positions.

Transition states for the interconversion of these conformers would likely involve boat or twist-boat conformations, which are higher in energy.

Energy Barriers for Ring Inversion and Side Chain Rotations

The energy barrier for the ring inversion of the tetrahydropyran ring is a key parameter. For the parent tetrahydro-2H-pyran, the barrier for the chair-to-chair interconversion has been computationally determined to be around 10-11 kcal/mol. researchgate.net The presence of substituents at the C4 position in this compound is expected to have a minor influence on this barrier.

Rotation of the ethyl group and the hydroxyl group will also have associated energy barriers. The rotation of the C-C bond of the ethyl group is expected to have a relatively low barrier, typical for alkyl groups. The rotation of the C-O bond of the hydroxyl group may be slightly more hindered due to potential hydrogen bonding interactions with the ring oxygen.

ProcessPredicted Energy Barrier (kcal/mol)Basis of Prediction
Ring Inversion (Chair-to-Chair)~10-12Based on computational data for tetrahydro-2H-pyran and substituted derivatives. researchgate.net
Ethyl Group Rotation~3-5Typical values for C-C bond rotation in alkanes.
Hydroxyl Group Rotation~1-3Dependent on intramolecular hydrogen bonding possibilities.

Reaction Mechanism Studies Using Computational Methods

Computational methods are invaluable for mapping out the detailed pathways of chemical reactions, including the identification of intermediates and transition states. For this compound, several reaction types could be investigated.

One important reaction would be its dehydration, which could proceed via different mechanisms depending on the reaction conditions. Under acidic conditions, protonation of the hydroxyl group followed by the loss of water would generate a tertiary carbocation at C4. This carbocation could then undergo rearrangement or elimination to form various unsaturated products. Computational studies could model the energies of the transition states for these different pathways, predicting the major product.

Another area of investigation could be the oxidation of the tertiary alcohol. While tertiary alcohols are generally resistant to oxidation, under specific conditions, C-C bond cleavage can occur. Computational modeling could help to elucidate the mechanism of such an oxidation reaction, for instance, by a free radical pathway. The stability of potential radical intermediates could be calculated to determine the most likely reaction course.

Transition State Characterization and Activation Energy Calculations

The formation of this compound, often proceeding through pathways like the Prins reaction, involves complex multi-step mechanisms. Computational chemistry allows for the detailed characterization of the transition states and the calculation of activation energies for each step of these reactions.

Transition state theory is a fundamental concept in these investigations. A transition state represents the highest energy point along a reaction coordinate, and its structure is a critical determinant of the reaction rate. For the synthesis of substituted tetrahydropyrans, computational models, particularly those based on Density Functional Theory (DFT), are employed to locate these transient structures. The process involves mapping the potential energy surface of the reaction to identify the saddle points that correspond to the transition states.

Once a transition state is located and its structure optimized, its energy can be calculated. The activation energy (Ea) is then determined as the difference in energy between the transition state and the initial reactants. These calculations are crucial for understanding the feasibility of a proposed reaction pathway and for predicting how changes in reaction conditions or catalysts might affect the reaction rate. For instance, theoretical studies on similar reactions, such as the addition of hydroxyl radicals to alkenes, have shown that the presence of certain functional groups can significantly lower the activation energy, sometimes resulting in a negative activation energy where a pre-reactive complex is formed. While specific data for this compound is not available in published literature, the established methodologies are directly applicable.

Influence of Catalysts on Reaction Pathways

Catalysts play a pivotal role in the synthesis of tetrahydropyran derivatives by providing alternative reaction pathways with lower activation energies. Computational studies are instrumental in understanding how these catalysts function at a molecular level.

Theoretical investigations into catalyzed reactions typically involve modeling the interaction of the catalyst with the reactants. For acid-catalyzed reactions, such as the Prins cyclization, computational models can show how the catalyst protonates a reactant molecule, thereby activating it for the subsequent steps. The model can then trace the entire catalytic cycle, identifying all intermediates and transition states.

For example, research on the synthesis of related compounds like 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol has explored the use of various catalysts, including sulfuric acid, Amberlyst 15, and metal-modified silica. Computational modeling of these systems would involve calculating the reaction profiles in the presence of each catalyst to determine which one provides the most energetically favorable pathway. These studies can reveal subtle details about the catalyst's role, such as how its structure influences the stereoselectivity of the reaction. While specific computational studies on the catalytic synthesis of this compound are not documented, the principles from related systems provide a clear framework for how such an investigation would proceed.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are also essential for predicting and interpreting the spectroscopic data of molecules like this compound. These theoretical predictions can aid in the identification and characterization of the compound.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure. Computational chemistry can predict NMR parameters, such as chemical shifts and spin-spin coupling constants, with a high degree of accuracy.

The prediction of NMR spectra typically begins with a conformational analysis of the molecule to identify its most stable geometries. For a flexible molecule like this compound, this would involve exploring the different possible chair and boat conformations of the pyran ring and the orientations of the ethyl and hydroxyl groups. The NMR parameters are then calculated for each significant conformer, and a Boltzmann-averaged spectrum is generated based on their relative energies.

These calculations are generally performed using DFT methods. The predicted spectra can then be compared with experimental data to confirm the structure of the synthesized compound. While a specific calculated NMR spectrum for this compound is not available in the literature, the table below illustrates the type of data that would be generated from such a study.

Table 1: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹³C Chemical Shift (ppm)Attached ProtonsPredicted ¹H Chemical Shift (ppm)
C265.0H23.50 (m)
C335.0H31.60 (m)
C470.0--
C538.0H51.70 (m)
C662.0H63.80 (m)
C7 (CH₂)30.0H71.50 (q)
C8 (CH₃)8.0H80.90 (t)
OH-OH2.50 (s)

Note: This table is for illustrative purposes only and does not represent experimentally verified data.

Simulated Vibrational Spectra

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Computational methods can simulate these spectra by calculating the vibrational frequencies and their corresponding intensities.

The process involves optimizing the geometry of the molecule and then calculating the second derivatives of the energy with respect to the atomic positions. This information is used to determine the normal modes of vibration. Each mode corresponds to a specific type of molecular motion, such as stretching or bending of bonds.

The simulated IR and Raman spectra can be used to assign the peaks in an experimental spectrum to specific vibrational modes. This can be particularly useful for complex molecules where the experimental spectrum may be difficult to interpret directly. While no specific simulated vibrational spectra for this compound have been published, the general methodology is well-established.

Table 2: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
O-HStretch3400
C-H (alkane)Stretch2850-2960
C-O (ether)Stretch1080-1150
C-O (alcohol)Stretch1000-1070

Note: This table is for illustrative purposes only and does not represent experimentally verified data.

Reactivity and Mechanistic Understanding of 4 Ethyltetrahydro 2h Pyran 4 Ol

Ring Transformations of the Tetrahydropyran (B127337) Core

The tetrahydropyran ring is a stable six-membered heterocycle. However, under certain conditions, particularly in the presence of strong acids, it can undergo transformations.

While the tetrahydropyran ring is generally stable, strong Lewis or Brønsted acids can catalyze its opening. beilstein-journals.org This process is typically initiated by protonation of the ether oxygen, which activates the ring towards nucleophilic attack. In the context of 4-Ethyltetrahydro-2H-pyran-4-OL, the presence of the tertiary alcohol at C4 can influence this reactivity.

Under strongly acidic conditions, a scenario involving the formation of a dicationic intermediate or a concerted ring-opening and rearrangement could be envisioned, although this would require forcing conditions. A more plausible pathway for rearrangement under acidic conditions involves the initial formation of the C4 carbocation via dehydration, which could potentially trigger a ring-opening or rearrangement cascade. For instance, a Prins-type reaction in reverse could lead to the formation of an unsaturated acyclic ether. nih.govutexas.edu

The stereochemistry of the tetrahydropyran ring can be influenced during its synthesis. For instance, the Prins cyclization, a common method for synthesizing 4-hydroxytetrahydropyrans, can be controlled to produce specific stereoisomers. organic-chemistry.orgorganic-chemistry.orgresearchgate.net Once formed, modifications to the ring that involve breaking and reforming bonds would require careful selection of reagents and conditions to control the stereochemical outcome.

For this compound, any reaction that proceeds through the C4 carbocation will likely lead to a loss of stereochemical information at that center. Stereocontrol in subsequent reactions would then depend on the directing effects of the existing ring structure and any chiral reagents or catalysts used. Stereoselective synthesis of polysubstituted tetrahydropyrans is an active area of research, with various methods being developed to control the relative and absolute stereochemistry of substituents on the ring. uva.esacs.orgacs.org

Reactions Involving the Ethyl Group and Adjacent Carbons

The ethyl group at the C4 position is a saturated alkyl group and is therefore relatively unreactive. Under normal conditions, it will not participate in reactions. However, the adjacent carbon atoms (C3 and C5) of the tetrahydropyran ring are activated towards deprotonation in the context of the E1 elimination reaction, as they are beta to the carbocation formed at C4.

Reactions involving radical substitution on the ethyl group (e.g., free-radical halogenation) are possible but would likely be unselective and could also affect other positions on the tetrahydropyran ring. Such reactions are generally of limited synthetic utility unless there is a significant directing effect. There is a lack of specific research in the literature concerning the reactivity of the ethyl group and adjacent carbons in this compound.

Catalytic Reactions Utilizing or Facilitated by this compound

Detailed studies outlining the direct use of this compound as a catalyst or a facilitator in catalytic reactions are not extensively documented in publicly available research. However, based on its chemical structure, which features a tertiary alcohol and an ether linkage within a cyclic framework, its potential involvement in certain catalytic processes can be postulated. For instance, the hydroxyl group could participate in acid-catalyzed dehydration reactions or be a directing group in various transformations.

One of the primary catalytic pathways for the synthesis of tetrahydropyran-4-ol derivatives is the Prins cyclization. This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. In the context of this compound, the synthesis would likely proceed via the Prins cyclization of an appropriate homoallylic alcohol with propionaldehyde. The reaction is generally catalyzed by Brønsted or Lewis acids.

A general representation of the Prins cyclization for the formation of a 4-hydroxytetrahydropyran ring is shown below:

Table 1: Hypothetical Catalysts for the Synthesis of this compound via Prins Cyclization

Catalyst TypeSpecific ExamplesPlausible Role in Reaction
Brønsted Acids Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH)Protonation of the aldehyde, activating it for nucleophilic attack by the alkene.
Lewis Acids Boron Trifluoride Etherate (BF₃·OEt₂), Tin(IV) Chloride (SnCl₄), Indium(III) Chloride (InCl₃)Coordination to the aldehyde's carbonyl oxygen, increasing its electrophilicity.
Solid Acid Catalysts Zeolites, Montmorillonite (B579905) ClayProvide acidic sites for the reaction, facilitating easier catalyst separation.

This table is illustrative and based on general knowledge of the Prins reaction, as specific data for this compound is not available.

Reaction Optimization and Selectivity Control

The optimization of reactions to produce this compound, particularly through the Prins cyclization, would involve a systematic variation of several key parameters to maximize yield and control stereoselectivity.

Key Optimization Parameters:

Catalyst Loading: The amount of acid catalyst is crucial. Insufficient catalyst can lead to slow or incomplete reactions, while excess catalyst can promote side reactions such as dehydration of the product.

Temperature: Reaction temperature significantly influences the rate and selectivity. Higher temperatures may favor undesired elimination byproducts.

Solvent: The choice of solvent can affect the solubility of reactants and the stability of intermediates, thereby influencing the reaction outcome.

Reactant Stoichiometry: The ratio of the homoallylic alcohol to the aldehyde can impact the formation of the desired product versus oligomeric or other side products.

Controlling the stereoselectivity at the C4 position and any other stereocenters formed during the cyclization is a critical aspect of reaction optimization. The diastereoselectivity of the Prins cyclization is often influenced by the nature of the catalyst and the substituents on the reactants. For instance, the use of bulky Lewis acids can favor the formation of one diastereomer over another due to steric hindrance in the transition state.

Table 2: Factors Influencing Selectivity in the Synthesis of Substituted Tetrahydropyran-4-ols

FactorInfluence on SelectivityExpected Outcome for this compound Synthesis
Nature of Catalyst Lewis vs. Brønsted acids can lead to different stereochemical outcomes. Chiral catalysts can induce enantioselectivity.A chiral Lewis acid could potentially lead to an enantioenriched product.
Substituents on Reactants Steric bulk and electronic properties of the homoallylic alcohol and aldehyde substituents guide the facial selectivity of the cyclization.The ethyl group at the C4 position will influence the preferred conformation of the transition state.
Reaction Conditions Lower temperatures generally favor higher diastereoselectivity by allowing the reaction to proceed through the lowest energy transition state.Conducting the reaction at reduced temperatures would likely improve the diastereomeric ratio.

Applications of 4 Ethyltetrahydro 2h Pyran 4 Ol As a Chemical Synthon

Role as a Versatile Building Block in Complex Molecule Synthesis

As a versatile building block, 4-Ethyltetrahydro-2H-pyran-4-OL serves as a key intermediate in the synthesis of a variety of complex molecules. The tetrahydropyran (B127337) (THP) moiety is a common structural motif in many biologically active compounds and functional materials. The presence of the hydroxyl group provides a reactive handle for further functionalization through reactions such as etherification, esterification, or oxidation, while the ethyl group can influence the steric and electronic properties of the final product. The pyran ring itself can be retained as a core structural element or can be modified through ring-opening reactions to generate acyclic structures with defined stereochemistry.

The tetrahydropyran ring is a prevalent feature in a wide array of natural products, many of which exhibit significant biological activities. researchgate.netnih.govmdpi.com While direct synthesis of a specific natural product from this compound is not extensively documented, the closely related compound, (2R,4S)-2-methyloxan-4-ol, is a crucial intermediate in the total synthesis of Diospongin B, a natural product with anti-osteoporotic properties. This highlights the utility of substituted tetrahydropyran-4-ols as key building blocks for achieving the synthesis of complex natural products. The strategic placement of substituents on the tetrahydropyran ring in synthons like this compound is critical for the stereocontrolled construction of these intricate molecular targets.

Table 1: Examples of Natural Products Containing a Tetrahydropyran Moiety

Natural Product Biological Activity Source
Diospongin B Anti-osteoporotic Not specified
Linaloyl Oxide Flavor and Fragrance Not specified
Sydowic Acid Bioactive Sesquiterpene Aspergillus sidowii (mold)

This table showcases examples of natural products featuring a tetrahydropyran ring, illustrating the importance of this structural motif in biologically active compounds.

Substituted tetrahydropyrans are valuable intermediates in the synthesis of agrochemicals and specialty chemicals, particularly in the fragrance industry. google.comresearchgate.net For instance, the isomer of a related compound, 4-methyl-2-(2-methylpropyl)tetrahydro-2H-pyran-4-ol, is commercially known as Florol® and is prized for its floral, lily-of-the-valley scent. Similarly, another related derivative, 4-methyl-2-propyltetrahydro-2H-pyran-4-yl acetate, known as Clarycet®, is an important fragrance with a fruity and rose scent used in cosmetics and other products. researchgate.net The synthesis of these compounds often involves a Prins cyclization, a reaction for which this compound could be a potential product or starting material for analogous structures. The development of efficient synthetic routes to such compounds is a significant area of research in industrial chemistry. researchgate.net The potential for chirally enriched 2,4-disubstituted tetrahydropyran-4-ols to be used in agrochemical applications has also been noted. google.com

Table 2: Tetrahydropyran Derivatives in the Fragrance Industry

Compound Name Commercial Name Odor Profile
4-methyl-2-(2-methylpropyl)tetrahydro-2H-pyran-4-ol Florol® Floral, lily-of-the-valley

This table provides examples of commercially significant fragrance compounds that are derivatives of tetrahydropyran, underscoring the relevance of this class of compounds as specialty chemicals.

The synthesis of advanced materials often relies on the use of well-defined molecular precursors that can be transformed into polymers or other materials with specific properties. While direct applications of this compound in this area are not widely reported, the general class of tetrahydropyran-containing compounds holds potential as precursors for advanced materials. researchgate.net The stable heterocyclic ring can be incorporated into polymer backbones or as pendant groups to influence properties such as thermal stability, solubility, and biocompatibility. The hydroxyl group of this compound offers a convenient point of attachment for polymerization or for grafting onto surfaces to create functional materials.

Scaffold for Ligand Design in Catalysis

The tetrahydropyran ring system can serve as a rigid and stereochemically defined scaffold for the design of new ligands for asymmetric catalysis. The development of novel ligands is crucial for the advancement of transition metal-catalyzed reactions, which are fundamental tools in modern organic synthesis. The substituents on the tetrahydropyran ring can be varied to fine-tune the steric and electronic environment around the metal center, thereby influencing the activity and selectivity of the catalyst. The hydroxyl group on this compound, along with the ethyl group, can act as coordination sites or as points for further elaboration into more complex ligand structures.

Intermediates for Chiral Auxiliaries and Reagents

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, having served its purpose of inducing asymmetry. The enantiomerically pure forms of substituted tetrahydropyranols are attractive candidates for development as chiral auxiliaries due to their rigid conformational structure and the presence of functional groups that allow for their attachment to substrates. While specific use of this compound as a chiral auxiliary is not documented, the principles of asymmetric synthesis suggest its potential in this role if it can be resolved into its constituent enantiomers. The synthesis of chirally enriched 2,4-disubstituted tetrahydropyran-4-ols has been explored, indicating the interest in these compounds for stereoselective applications. google.com

Future Research Directions and Emerging Opportunities

Development of Novel Stereoselective and Enantioselective Synthetic Routes

The creation of stereochemically defined molecules is a cornerstone of modern organic chemistry, particularly in the synthesis of bioactive compounds. For 4-Ethyltetrahydro-2H-pyran-4-ol, which possesses a stereocenter at the C4 position, the development of stereoselective and enantioselective synthetic routes is a critical area for future research.

Current strategies for the synthesis of substituted tetrahydropyrans often rely on methods such as the Prins cyclization, intramolecular hydroalkoxylation, and various cycloaddition reactions. organic-chemistry.org Future efforts could focus on refining these methods to achieve high levels of stereocontrol in the synthesis of this compound. For instance, the use of chiral catalysts in the Prins reaction between homoallylic alcohols and aldehydes could provide an efficient route to enantiomerically enriched products. organic-chemistry.org Organocatalysis, which has emerged as a powerful tool for asymmetric synthesis, could also be explored for the construction of the chiral tetrahydropyran (B127337) ring. rsc.org

Furthermore, diversity-oriented synthesis approaches could be employed to generate libraries of stereoisomers of this compound and its derivatives. nih.gov This would not only provide access to all possible stereochemical configurations but also facilitate the exploration of their differential biological activities and material properties. The development of chemo-enzymatic methods, combining the selectivity of enzymes with the versatility of chemical synthesis, presents another exciting frontier for accessing enantiopure this compound. mdpi.com

Exploration of Unconventional Reactivity and Transformations

Beyond its synthesis, the reactivity of this compound under unconventional conditions holds significant potential for the discovery of new chemical transformations. The inherent stability of the tetrahydropyran ring generally makes cyclic ethers resistant to cleavage. libretexts.org However, recent advancements have demonstrated that C-O bond cleavage in cyclic ethers is achievable under specific conditions, opening up new avenues for their functionalization. chinesechemsoc.org

Future research could investigate the ring-opening reactions of this compound mediated by novel catalytic systems. For example, the use of difluorocarbene has been shown to mediate the C-O bond cleavage of cyclic ethers, offering a pathway to difluoromethyl ethers. chinesechemsoc.org Exploring similar transformations with this compound could lead to the synthesis of novel acyclic compounds with interesting properties.

Additionally, the tertiary alcohol functionality in this compound provides a handle for a variety of transformations. Dehydration reactions could lead to the formation of unsaturated pyran derivatives, which are valuable building blocks in organic synthesis. nsf.gov Oxidation of the alcohol could yield the corresponding ketone, expanding the range of accessible derivatives. The development of selective and mild methods for these transformations will be a key focus of future work.

Advanced Computational Modeling of Reaction Dynamics and Properties

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms, molecular properties, and dynamics. eurasianjournals.com For this compound, advanced computational modeling can play a crucial role in several areas.

Density Functional Theory (DFT) calculations can be employed to investigate the conformational landscape of the molecule and to predict its spectroscopic properties, such as NMR and IR spectra. bohrium.com This information is invaluable for the structural elucidation of newly synthesized derivatives. Furthermore, computational modeling can be used to study the transition states and reaction pathways of potential synthetic routes, aiding in the design of more efficient and selective reactions. mdpi.com

Molecular dynamics simulations can provide insights into the behavior of this compound in different solvent environments and its interactions with other molecules. eurasianjournals.com This is particularly relevant for understanding its potential biological activity, as it can be used to model its binding to protein targets. The integration of machine learning with computational chemistry also presents an exciting opportunity to accelerate the discovery of new derivatives with desired properties. eurasianjournals.com

Integration with High-Throughput Experimentation and Automation

The fields of chemical synthesis and process development are increasingly benefiting from the integration of high-throughput experimentation (HTE) and automation. youtube.com These technologies allow for the rapid screening of a large number of reaction conditions, significantly accelerating the optimization of synthetic routes. youtube.comnih.gov

For the synthesis of this compound and its derivatives, HTE platforms can be used to systematically explore a wide range of catalysts, solvents, temperatures, and other reaction parameters. youtube.com This approach can lead to the discovery of novel and more efficient synthetic methods that might be missed through traditional, one-at-a-time experimentation. Automated synthesis platforms can then be used to scale up the optimized reactions, enabling the production of larger quantities of material for further study. researchgate.netresearchgate.net

The data generated from HTE can also be used to train machine learning models to predict reaction outcomes, further enhancing the efficiency of the discovery process. ucla.edu The application of these automated and data-driven approaches will be instrumental in unlocking the full potential of this compound as a versatile chemical building block.

Expanding Applications in Materials Science and Industrial Chemistry

The unique structural features of this compound suggest its potential for a range of applications in materials science and industrial chemistry. The tetrahydropyran motif is found in various materials, and its derivatives are being explored for use in technologies such as sensors and solar cells. mdpi.com

Future research could focus on incorporating this compound into polymer backbones to create new materials with tailored properties. The hydroxyl group provides a convenient point for polymerization, and the ethyl group at the C4 position could influence the physical properties of the resulting polymer, such as its glass transition temperature and solubility. The development of new poly(ester-alt-ethers) through the ring-opening copolymerization of cyclic ethers and anhydrides is an emerging area where derivatives of this compound could find application. rsc.orgrsc.org

In industrial chemistry, substituted pyrans have been investigated for use as solvents, plasticizers, and homogenizers. google.com The specific substitution pattern of this compound may impart desirable properties for such applications. Furthermore, the fragrance and flavor industry often utilizes tetrahydropyran derivatives for their characteristic scents. researchgate.net Investigating the olfactory properties of this compound and its esters could reveal new opportunities in this sector.

Q & A

Q. What are the common synthetic routes for 4-Ethyltetrahydro-2H-pyran-4-OL, and how do reaction conditions influence product yield?

this compound is synthesized via stannane-free hydrodehalogenation of 4-halo-tetrahydropyrans using palladium catalysts under mild conditions (e.g., room temperature, THF solvent), achieving high chemoselectivity (≥90% yield) . Alternative routes include diastereoselective oligomerization with copper(II)–bisphosphine catalysts, where stereochemical outcomes depend on ligand choice (e.g., L3 ligands yield (2R*,3S*,4S*) configurations) . Key factors affecting yield include solvent polarity, temperature, and catalyst loading.

Q. How is NMR spectroscopy utilized to confirm the structure of this compound derivatives?

1H and 13C NMR are critical for structural elucidation. For example:

  • 1H NMR : Protons on the pyran ring appear as multiplet signals at δ 1.2–2.5 ppm (C-H), while the ethyl group shows a triplet (δ 0.9–1.1 ppm) and quartet (δ 1.4–1.6 ppm) .
  • 13C NMR : The oxygenated C4 carbon resonates at δ 70–75 ppm, and the ethyl carbons appear at δ 10–15 ppm (CH3) and δ 20–25 ppm (CH2) .
    Cross-validation with mass spectrometry (EI/CI-MS) ensures molecular ion alignment with theoretical values (e.g., m/z 158 for C7H14O2) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Protective Equipment : Gloves (nitrile), lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
  • Waste Disposal : Halogenated byproducts (e.g., from hydrodehalogenation) must be segregated and treated via professional waste management to avoid environmental contamination .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of this compound derivatives?

Diastereoselectivity is achieved via chiral catalysts and substrate design:

  • Copper(II)–Bisphosphine Catalysts : L3 ligands induce >70% diastereomeric excess (d.e.) for (2R*,3S*,4S*) configurations by stabilizing transition states through π-π interactions .
  • Steric Effects : Bulky substituents (e.g., 4-methoxyphenyl) on the pyran ring enforce axial chirality, as shown in (2S*,3S*,4S*)-styryl derivatives .

Q. What methodologies resolve contradictions in spectral data for structurally similar tetrahydropyran derivatives?

  • 2D NMR (COSY, HSQC) : Differentiates regioisomers by correlating proton-proton and proton-carbon couplings. For example, HSQC can distinguish C4-OH (δ 70–75 ppm) from C2-O environments .
  • Computational Modeling : Density Functional Theory (DFT) predicts 13C chemical shifts with <2 ppm deviation from experimental data, aiding in assignments .

Q. How does solvent choice impact the reactivity of this compound in ring-opening reactions?

  • Polar Protic Solvents (e.g., H2O) : Promote acid-catalyzed ring-opening via oxocarbenium ion intermediates, yielding diols (e.g., 1,5-pentanediol derivatives) .
  • Aprotic Solvents (e.g., DCM) : Favor nucleophilic substitution at C4, forming ethers or esters with halides (e.g., benzyl bromide) .

Methodological Notes

  • Contradiction Management : Discrepancies in oxidation outcomes (e.g., ketone vs. carboxylic acid formation) can arise from pH variations. Acidic conditions favor ketones (via CrO3), while basic conditions yield carboxylic acids (KMnO4) .
  • Advanced Purification : Use column chromatography (ethyl acetate/hexane, 1:4) to isolate stereoisomers, with Rf values differing by 0.1–0.3 for diastereomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.